![molecular formula C21H22ClN B001222 Naftifine hydrochloride CAS No. 65473-14-5](/img/structure/B1222.png)
Naftifine hydrochloride
Overview
Description
Benzo[d]thiazole-2(3H)-thione is a heterocyclic compound featuring a benzene ring fused to a thiazole ring with a thione group at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Mechanism of Action
Target of Action
The primary target of Naftifine Hydrochloride is ergosterol , a sterol found in the cell membranes of fungi, including those responsible for causing fungal infections . By targeting ergosterol, this compound disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .
Mode of Action
This compound interferes with sterol biosynthesis by inhibiting the enzyme squalene 2,3-epoxidase . This inhibition of enzyme activity results in decreased amounts of sterols, especially ergosterol, and a corresponding accumulation of squalene in the cells .
Biochemical Pathways
The affected biochemical pathway is the sterol biosynthesis pathway in fungi. The inhibition of the enzyme squalene 2,3-epoxidase by this compound leads to a decrease in the production of ergosterol, an essential component of fungal cell membranes . This results in an accumulation of squalene, a precursor in the sterol biosynthesis pathway .
Pharmacokinetics
Following single topical applications of this compound to the skin, up to 4.2% of the applied dose is absorbed . This compound is almost completely metabolized in the human body, with a half-life of 2–3 days .
Result of Action
The result of this compound’s action is the disruption of the fungal cell membrane integrity, leading to the death of the fungus . This is due to the shortage of ergosterol, required for the formation of fungal cell membranes, and the accumulation of squalene in the cells .
Action Environment
The action of this compound is influenced by the environment in which it is applied. It is used for the topical treatment of tinea pedis, tinea cruris, and tinea corporis caused by certain organisms . The effectiveness of this compound can be influenced by factors such as the severity and extent of the infection, the presence of other skin conditions, and individual patient factors.
Biochemical Analysis
Biochemical Properties
Naftifine hydrochloride interacts with various enzymes and proteins in biochemical reactions. It interferes with sterol biosynthesis by inhibiting the enzyme squalene 2,3-epoxidase . This inhibition results in decreased amounts of sterols, especially ergosterol, and a corresponding accumulation of squalene in the cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression. The inhibition of sterol biosynthesis impacts cellular metabolism, leading to an accumulation of squalene in the cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. This inhibition of enzyme activity results in decreased amounts of sterols, especially ergosterol, and a corresponding accumulation of squalene in the cells .
Metabolic Pathways
This compound is involved in the metabolic pathway of sterol biosynthesis. It interacts with the enzyme squalene 2,3-epoxidase, leading to decreased amounts of sterols and a corresponding accumulation of squalene in the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[d]thiazole-2(3H)-thione can be synthesized through several methods. One common approach involves the reaction of 2-aminothiophenol with carbon disulfide (CS₂) in the presence of a base, followed by cyclization. Another method includes the temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS₂ in the presence of dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of benzo[d]thiazole-2(3H)-thione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Benzo[d]thiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Pharmacological Properties
Naftifine hydrochloride acts by inhibiting the enzyme squalene 2,3-epoxidase, which is crucial in the biosynthesis of sterols in fungi. This inhibition leads to decreased ergosterol levels and an accumulation of squalene, ultimately resulting in fungal cell death. The compound has demonstrated effectiveness against a range of dermatophytes and some Candida species:
Organism | Activity |
---|---|
Trichophyton rubrum | Fungicidal |
Trichophyton mentagrophytes | Fungicidal |
Trichophyton tonsurans | Fungicidal |
Epidermophyton floccosum | Fungicidal |
Microsporum canis | Fungicidal |
Candida albicans | Fungistatic |
Clinical Applications
This compound is primarily indicated for the topical treatment of:
- Tinea Pedis (Athlete's foot)
- Tinea Cruris (Jock itch)
- Tinea Corporis (Ringworm)
The recommended formulations include creams and gels, typically applied once or twice daily depending on the specific product used .
Efficacy Studies
Clinical trials have established the efficacy and safety of this compound in treating dermatophyte infections:
- A study involving 146 subjects with tinea cruris showed significant improvement in symptoms after two weeks of treatment with naftifine cream. Clinical assessments included evaluations for erythema, pruritus, and scaling, with results indicating a high response rate to treatment .
- Another trial on pediatric subjects demonstrated that naftifine gel was well tolerated, with measurable plasma concentrations indicating systemic absorption without significant adverse effects .
Pharmacokinetics
Pharmacokinetic studies reveal that naftifine penetrates the stratum corneum effectively. Following topical application, systemic exposure increases over time:
Parameter | Day 1 | Day 14 |
---|---|---|
Cmax (ng/mL) | 3.60 (76.6%) | Measurable levels observed |
AUC0-24 (ng*hr/mL) | 49.8 (64.4%) | Increased over time |
These findings suggest that while naftifine is primarily a topical agent, it can achieve measurable systemic levels, indicating potential for broader therapeutic effects .
Case Study: Efficacy in Tinea Cruris
A randomized, double-blind study assessed the effectiveness of naftifine cream versus a placebo in patients diagnosed with tinea cruris. Results indicated that patients receiving naftifine experienced a faster resolution of symptoms compared to those receiving the placebo.
Case Study: Pediatric Use
In a pediatric population aged 2 to less than 12 years with moderate tinea corporis, naftifine gel was applied once daily for two weeks. The treatment was well tolerated, with no severe side effects reported and significant clinical improvement noted by the end of the treatment period .
Comparison with Similar Compounds
Benzo[d]thiazole-2(3H)-thione can be compared with other thiazole derivatives such as benzo[d]thiazole-2(3H)-one and 2-mercaptobenzothiazole. While these compounds share a similar core structure, benzo[d]thiazole-2(3H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity. For instance, benzo[d]thiazole-2(3H)-one is more prone to oxidation, whereas 2-mercaptobenzothiazole is widely used as a vulcanization accelerator in the rubber industry .
Conclusion
Benzo[d]thiazole-2(3H)-thione is a versatile compound with significant applications in various fields. Its unique chemical properties and biological activities make it a valuable subject of study in both academic and industrial research.
If you have any specific questions or need further details, feel free to ask!
Biological Activity
Naftifine hydrochloride is a synthetic antifungal agent belonging to the allylamine class, primarily used for the treatment of superficial fungal infections. Its biological activity is characterized by its fungicidal properties, mechanism of action, pharmacokinetics, and clinical efficacy.
Naftifine exerts its antifungal effects through the inhibition of squalene epoxidase , an enzyme critical for sterol biosynthesis in fungi. This inhibition leads to a decrease in ergosterol levels while causing an accumulation of squalene within fungal cells. The resultant disruption in membrane integrity contributes to the fungicidal activity of naftifine against various dermatophytes, including:
- Trichophyton rubrum
- Trichophyton mentagrophytes
- Epidermophyton floccosum
- Microsporum canis
In vitro studies have demonstrated naftifine's effectiveness against these organisms, indicating its broad-spectrum antifungal capabilities .
Pharmacokinetics
This compound is typically administered topically, and its pharmacokinetic profile reveals several key characteristics:
- Absorption : Following topical application, approximately 4.2% of the applied dose is absorbed into systemic circulation .
- Half-life : The elimination half-life is about 2 to 3 days, indicating a relatively prolonged presence in the body following application .
- Distribution : Naftifine does not have a well-defined volume of distribution; however, it is known to penetrate the stratum corneum effectively .
The pharmacokinetic profile supports its use for localized infections, as sufficient concentrations are achieved in the skin to inhibit fungal growth.
Clinical Efficacy
Clinical studies have validated the efficacy of this compound in treating various dermatophyte infections. A notable observational study reported that topical naftifine 2% cream was safe and effective for Indian patients with tinea cruris and tinea corporis. The study found that:
- 82.07% of patients achieved clinical cures by the third visit.
- 94.6% showed mycological cure at treatment's end based on KOH mount results (p<0.0001) .
Case Study Summary
Study Type | Population | Treatment | Efficacy Rate (%) | p-value |
---|---|---|---|---|
Observational Study | Indian Patients | Naftifine 2% Cream | 82.07 | <0.0001 |
KOH Mount Analysis | Microscopic Evaluation | Naftifine 2% Cream | 94.6 | <0.0001 |
Safety Profile
This compound has been generally well-tolerated in clinical settings. Adverse events reported are typically mild and transient. In one study involving 463 patients treated with naftifine 2% cream, only a small percentage experienced adverse effects, which resolved within days . The tolerability was rated as excellent by physicians in over 70% of cases.
Properties
IUPAC Name |
(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUNPKFOFGZHRT-YGCVIUNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045496 | |
Record name | Naftifine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65473-14-5 | |
Record name | Naftifine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65473-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naftifine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065473145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAFTIFINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naftifine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-N-Cinnamyl-N-methyl-1-naphthalenemethyl-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NAFTIFINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UR9N9041 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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